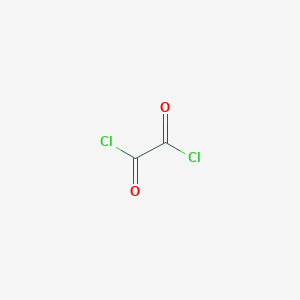
Oxalyl chloride
Cat. No. B122117
Key on ui cas rn:
79-37-8
M. Wt: 126.92 g/mol
InChI Key: CTSLXHKWHWQRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08389531B2
Procedure details


As per the process described in U.S. Pat. No. 5,747,498 (hereinafter “the '498 patent”), erlotinib hydrochloride can be prepared by the reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline, obtained by reaction of 6,7-bis(2-methoxy-ethoxy)-quinazolone with oxalylchloride in a solvent system containing chloroform and dimethylformamide, with 3-ethynylaniline or its hydrochloride salt in a solvent such as a (C1-C6)-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or another aprotic solvent, preferably isopropyl alcohol; in the presence or absence of a base, preferably an alkali or alkaline earth metal carbonate or hydroxide or a tertiary amine base, such as pyridine, 2,6-lutidine, collidine, N-methyl-morpholine, triethylamine, 4-dimethylamino-pyridine or N,N-dimethylaniline; at a temperature from about ambient to about the reflux temperature of the solvent, preferably from about 35° C. to about reflux; under an inert atmosphere such as dry nitrogen. The crude erlotinib hydrochloride (residue) obtained is then basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride.
Name
erlotinib hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:20](NC3C=CC=C(C#C)C=3)=[N:19][CH:18]=[N:17][C:9]2=[CH:10][C:11]=1[O:12][CH2:13][CH2:14][O:15][CH3:16].[ClH:30].[Cl:31]C1C2C(=CC(OCCOC)=C([O:42]CCOC)C=2)N=CN=1>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:9](=[CH:10][C:11]=1[O:12][CH2:13][CH2:14][O:15][CH3:16])[NH:17][C:18](=[O:42])[N:19]=[CH:20]2.[C:4]([Cl:31])(=[O:5])[C:3]([Cl:30])=[O:2] |f:0.1|
|
Inputs


Step One
|
Name
|
erlotinib hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC=1C=C2C(=CC1OCCOC)N=CN=C2NC=3C=CC=C(C3)C#C.Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOC=1C=C2C=NC(NC2=CC1OCCOC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
